Silicon-Protected vs. Unprotected Alkyne: A Molecular Weight and Stability Comparison
The trimethylsilyl (TMS) group on 5-(Trimethylsilyl)-4-pentyn-1-ol provides a significant increase in molecular weight (156.30 g/mol) compared to its unprotected analog, 4-pentyn-1-ol (84.12 g/mol) [1][2]. This difference is crucial for separation and purification, as the protected compound is more lipophilic, exhibiting a lower density (0.861 g/mL at 25°C) than 4-pentyn-1-ol (0.904 g/mL at 25°C) [1][2]. More importantly, this silylation protects the terminal alkyne proton, preventing unwanted nucleophilic or basic side reactions during synthesis, thereby improving overall reaction cleanliness and yield .
| Evidence Dimension | Molecular Weight and Density |
|---|---|
| Target Compound Data | 156.30 g/mol; 0.861 g/mL at 25 °C |
| Comparator Or Baseline | 4-Pentyn-1-ol (CAS 5390-04-5): 84.12 g/mol; 0.904 g/mL at 25 °C |
| Quantified Difference | Molecular weight increase of 72.18 g/mol (85.8% increase); density reduction of 0.043 g/mL |
| Conditions | Standard physical property measurement at 25°C |
Why This Matters
This quantifiable change in physicochemical properties directly impacts purification efficiency and the strategic orthogonality of a synthetic route, reducing the risk of side-product formation.
- [1] ChemicalBook. (n.d.). 5-(TRIMETHYLSILYL)-4-PENTYN-1-OL (CAS 13224-84-5). Retrieved from https://www.chemicalbook.cn/CASEN_13224-84-5.htm. View Source
- [2] ChemicalBook. (n.d.). 4-Pentyn-1-ol (CAS 5390-04-5). Retrieved from https://www.chemicalbook.cn/CASEN_5390-04-5.htm. View Source
